(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c1-2-9-28-18-8-7-15(21)11-13(18)10-14(12-25)19(27)26-17-6-4-3-5-16(17)20(22,23)24/h2-8,10-11H,1,9H2,(H,26,27)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLPIGYMSOYBG-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the bromination of a phenyl ring, the introduction of a cyano group, and the formation of an amide bond. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following compounds share partial structural homology with Compound A , enabling comparative analysis of substituent effects:
Key Observations:
Substituent Flexibility vs. The oxadiazole in Compound 6e and the furopyridine in the Furopyridine Derivative confer rigidity, which may enhance target selectivity .
This contrasts with the methylamide in CAS 1436374-97-8, which has lower logP (~2.8) . The trifluoroethylamino group in the Furopyridine Derivative balances hydrophobicity and hydrogen-bonding capacity, likely improving pharmacokinetics .
Electronic Effects: The cyano group in Compound A and CAS 1436374-97-8 acts as a strong electron-withdrawing group, stabilizing the enamide tautomer and enhancing electrophilicity for covalent binding .
Computational and Experimental Insights
Docking and Binding Affinity Predictions
- AutoDock Vina simulations suggest that Compound A ’s propenyloxy group forms van der Waals interactions with hydrophobic enzyme pockets, while the trifluoromethylphenyl moiety engages in halogen bonding with arginine residues.
- In contrast, Compound 6e ’s indole core exhibits strong π-π stacking with tyrosine residues in kinase targets, as inferred from similar indole-based inhibitors .
Crystallographic Data
Biological Activity
The compound (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the use of bromo-substituted phenols and various coupling agents. The structural formula can be represented as follows:
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 393.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including:
- Acute biphenotypic leukemia MV4-11
- Acute monocytic leukemia MOLM13
The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 0.3 µM and 1.2 µM, respectively, as measured by thymidine uptake assays .
Mechanistic Studies
Western blot analyses have demonstrated that the compound effectively down-regulates phosphorylated ERK1/2 levels in treated cells, indicating a disruption in the MAPK signaling pathway, which is often constitutively active in various cancers .
Study 1: In Vivo Efficacy
A study conducted on nude mouse xenograft models derived from BRAF mutant lines showed dose-dependent growth inhibition when treated with this compound. Effective treatment was observed at doses as low as 10 mg/kg via oral administration, suggesting its potential for therapeutic applications in oncology .
Study 2: Toxicological Assessment
In a separate investigation assessing the pharmacokinetics and toxicity profile, single oral or intravenous doses resulted in significant inhibition of pMAPK in liver and lung tissues. Toxicological effects were noted at higher doses (100 mg/kg), indicating the necessity for careful dose management in therapeutic settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
